CSRM617

説明

特性

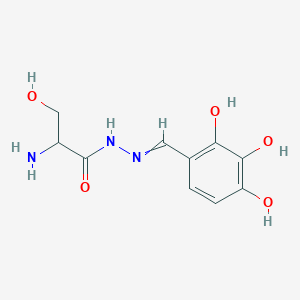

IUPAC Name |

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTUVQILDHABLA-KGVSQERTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019551 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848237-07-9, 787504-88-5 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3,4-Trihydroxyphenyl)methylene]-DL-serine hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSV9J6VC4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Advanced Prostate Cancer

For Immediate Release

Los Angeles, CA - Groundbreaking research has identified a novel small-molecule inhibitor, CSRM617, that targets a key driver of lethal, treatment-resistant prostate cancer. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols for this compound, a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).

Core Mechanism of Action

This compound is a first-in-class inhibitor of ONECUT2 (OC2) , a transcription factor that acts as a master regulator of androgen receptor (AR) networks in mCRPC.[1][2] In advanced prostate cancer, some tumors become resistant to standard androgen deprivation therapy by activating alternative signaling pathways for survival and growth. OC2 has been identified as a critical driver of this resistance, promoting a shift towards an AR-independent state and neuroendocrine differentiation, which are hallmarks of aggressive disease.[3][4]

This compound directly binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1] This leads to the downregulation of OC2 target genes, such as PEG10, which serves as an effective biomarker for the bioactivity of this compound. By suppressing the OC2 signaling axis, this compound induces apoptosis in prostate cancer cells, reduces tumor growth, and inhibits metastasis.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The key quantitative findings are summarized below.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | 7.43 µM | OC2-HOX domain (SPR assay) | |

| In Vitro IC50 | 5-15 µM | Metastatic Prostate Cancer Cell Lines | |

| In Vivo Dosage | 50 mg/Kg (daily) | SCID mice with 22Rv1 xenografts |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its evaluation are illustrated in the following diagrams.

Caption: Mechanism of action of this compound in prostate cancer cells.

Caption: Preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

-

Method:

-

Prostate cancer cell lines (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM) for 48 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Absorbance or luminescence is measured, and data are normalized to vehicle-treated control cells.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

Western Blot Analysis for Apoptosis and Target Gene Expression

-

Objective: To assess the effect of this compound on the expression of apoptosis markers and the OC2 target gene, PEG10.

-

Method:

-

22Rv1 cells are treated with this compound (e.g., 20 µM) or vehicle for 72 hours.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3, PARP, PEG10, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a mouse model.

-

Method:

-

SCID mice are subcutaneously or intracardially injected with luciferase-tagged 22Rv1 cells.

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

The treatment group receives daily administration of this compound (e.g., 50 mg/Kg).

-

Tumor volume is measured regularly with calipers (for subcutaneous models) or bioluminescence imaging (for metastatic models).

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for PEG10 expression.

-

Future Directions

The promising preclinical data for this compound provides a strong rationale for its continued development as a therapeutic for mCRPC. Further studies are needed to optimize the compound, explore combination therapies, and identify predictive biomarkers to select patients most likely to respond to OC2 inhibition. The development of this compound and other OC2 inhibitors represents a significant step forward in targeting the androgen-independent mechanisms that drive lethal prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 4. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: ONECUT2 as a Therapeutic Target in Castration-Resistant Prostate Cancer (CRPC)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the transcription factor ONECUT2 (OC2) as a pivotal driver and therapeutic target in aggressive, castration-resistant prostate cancer (CRPC). It details the underlying molecular mechanisms, summarizes preclinical evidence for its inhibition, outlines key experimental protocols for its study, and discusses future therapeutic strategies.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often evolving to bypass androgen receptor (AR) signaling, the cornerstone of current therapies. A subset of these tumors develops into an "AR-indifferent" state, sometimes transdifferentiating into neuroendocrine prostate cancer (NEPC), a particularly aggressive variant with poor prognosis.[1][2] The transcription factor ONECUT2 has emerged as a master regulator in this process.[3][4] High ONECUT2 activity is linked to the suppression of the AR axis, the activation of neuroendocrine and neuronal gene programs, and the promotion of metastasis.[3] Preclinical studies have validated ONECUT2 as a druggable target, with small molecule inhibitors demonstrating efficacy in reducing tumor growth and metastasis in vivo. This guide synthesizes the critical findings that position ONECUT2 as a high-value target for novel CRPC therapeutics.

Molecular Mechanism of ONECUT2 in CRPC

ONECUT2 is an atypical homeobox protein that functions as a central node in a complex transcriptional network that drives lethal CRPC. Its mechanism is multifaceted, involving the direct and indirect regulation of key oncogenic pathways.

2.1 Suppression of the Androgen Receptor (AR) Axis

A defining feature of ONECUT2 activity in CRPC is its opposition to the AR signaling pathway. This occurs through several mechanisms:

-

Direct Repression of AR: ONECUT2 binds directly to the AR promoter and an intronic region, functioning as a direct transcriptional repressor of the AR gene itself.

-

Repression of AR Co-factors: ONECUT2 represses the expression of FOXA1, a critical pioneer factor required for AR licensing and binding to DNA. The loss of FOXA1 is associated with progression to mCRPC and the emergence of neuroendocrine features.

-

Antagonism at Target Genes: ONECUT2 and AR appear to act in functional opposition at the promoters of numerous genes throughout the genome.

2.2 Activation of Neuroendocrine and Lineage Plasticity Programs

High ONECUT2 expression is strongly correlated with the upregulation of genes associated with neuroendocrine and neuronal differentiation.

-

Upstream Regulation: ONECUT2 is repressed by the RE1-Silencing Transcription factor (REST), a known master repressor of neuronal differentiation. Loss of REST, a common event in NEPC, leads to the activation of ONECUT2.

-

Downstream Targets: ONECUT2 directly activates key drivers of the neuroendocrine phenotype, including PEG10, a master regulator of neuroendocrine differentiation.

-

Lineage Plasticity: ONECUT2 is a broad driver of lineage plasticity, activating resistance programs associated with adenocarcinoma, stem-like, and neuroendocrine variants. It achieves this by altering chromatin accessibility and reprogramming super-enhancers to promote a range of drug resistance mechanisms.

2.3 Interaction with Other Key Pathways

-

RB1 Loss: Functional loss of the tumor suppressor RB1 is sufficient to activate ONECUT2, suggesting that RB1 inactivation in CRPC creates a cellular context permissive for ONECUT2-driven progression.

-

Hypoxia Signaling: ONECUT2 regulates hypoxia signaling by activating SMAD3, which in turn modulates HIF1α chromatin-binding. This may contribute to the aggressive and therapy-resistant nature of ONECUT2-driven tumors.

-

Glucocorticoid Receptor (GR) Activation: In a unique mechanism, ONECUT2 can directly activate the glucocorticoid receptor (NR3C1). This allows ONECUT2 to indirectly assume control of a portion of the AR cistrome, further promoting AR-indifference in adenocarcinoma cells.

ONECUT2 Signaling and Therapeutic Rationale

The central role of ONECUT2 in suppressing the AR axis while simultaneously activating aggressive, lineage-plasticity phenotypes makes it a compelling therapeutic target. The diagram below illustrates the core signaling network.

The therapeutic rationale is to inhibit ONECUT2 to simultaneously relieve its suppression of the AR axis (potentially re-sensitizing tumors to AR-targeted therapies) and block its activation of neuroendocrine and other aggressive, AR-independent survival pathways.

Preclinical Evidence for Targeting ONECUT2

Depletion of ONECUT2 via genetic methods (shRNA, siRNA) or pharmacological inhibition has demonstrated significant anti-tumor effects in various preclinical models of CRPC.

4.1 In Vitro Efficacy

Silencing ONECUT2 has been shown to cause extensive apoptosis in both AR-positive (LNCaP, C4-2) and AR-negative (PC3) prostate cancer cell lines. The small molecule inhibitor this compound, which targets the ONECUT2-HOX domain, effectively inhibits the proliferation of CRPC cell lines.

| Compound | Target | Cell Lines | Endpoint | Result | Reference |

| This compound | ONECUT2 | Metastatic PCa cell lines (e.g., 22Rv1) | Cell Viability (IC50) | 5-15 µM | |

| ONECUT2 shRNA/siRNA | ONECUT2 | LNCaP, C4-2, PC3 | Apoptosis / Growth | Potent suppression of growth and induction of apoptosis |

4.2 In Vivo Efficacy

The therapeutic potential of targeting ONECUT2 has been validated in mouse xenograft models, where its inhibition leads to a reduction in both primary tumor growth and metastasis.

| Model | Treatment | Result | Reference |

| 22Rv1 Xenograft | This compound | Significant reduction in tumor volume and weight | |

| 22Rv1 Intracardiac Injection (Metastasis Model) | This compound | Reduced occurrence and growth of diffuse metastases | |

| PC3 Xenograft | ONECUT2 Silencing | Decreased subcutaneous tumor growth |

These studies provide a strong foundation for the clinical development of ONECUT2 inhibitors for the treatment of mCRPC.

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for investigating ONECUT2. The following section details methodologies cited in foundational ONECUT2 research.

5.1 Cell Viability and Dose-Response Assays

-

Objective: To determine the cytotoxic effect of ONECUT2 inhibitors.

-

Methodology:

-

Plate cells (e.g., 22Rv1, LNCaP) at a density of 1,000 cells per well in a 96-well plate in triplicate.

-

After 24 hours, acquire a baseline (T0) reading and then treat cells with a serial dilution of the test compound (e.g., this compound, 0.2 µM to 100 µM) or vehicle control (e.g., 1% DMSO).

-

Measure cell viability 48 hours post-treatment using a luminescent assay such as CellTiter-Glo (Promega).

-

Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

5.2 Chromatin Immunoprecipitation (ChIP) Assays

-

Objective: To identify genomic regions directly bound by ONECUT2.

-

Methodology:

-

Cross-link protein-DNA complexes in prostate cancer cells (e.g., 22Rv1) with formaldehyde.

-

Lyse cells and sonicate chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate chromatin using an antibody specific to ONECUT2.

-

Reverse cross-links and purify the precipitated DNA.

-

Analyze the DNA via quantitative PCR (ChIP-qPCR) for specific target promoters (e.g., AR, FOXA1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

5.3 In Vivo Xenograft Tumor Growth Assays

-

Objective: To evaluate the effect of ONECUT2 modulation or inhibition on tumor growth in vivo.

-

Methodology:

-

Use 4-7 week-old male immunodeficient mice (e.g., SCID/Beige or nude mice).

-

Harvest prostate cancer cells (e.g., LNCaP, 22Rv1) and resuspend in DPBS to a concentration of 1 x 10^7 cells/mL.

-

Mix the cell suspension 1:1 (v/v) with Matrigel.

-

Inject the cell/Matrigel mixture subcutaneously into the flanks of the mice.

-

Once tumors are established, begin treatment with the ONECUT2 inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, western blot).

-

The workflow below provides a high-level overview of a typical preclinical investigation of ONECUT2.

Future Directions and Clinical Considerations

While the preclinical data are compelling, several key questions remain for the clinical translation of ONECUT2-targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers is critical to select patients most likely to respond to ONECUT2 inhibition. High ONECUT2 expression (mRNA or protein) is a primary candidate, but a broader gene signature may be more robust. Quantitative immunolabeling of ONECUT2 and AR subcellular localization could also serve as a companion diagnostic.

-

Combination Therapies: Given the heterogeneity of CRPC, combination strategies are likely necessary. Combining ONECUT2 inhibitors with AR signaling inhibitors (in AR-positive, ONECUT2-emerging tumors) or with agents targeting pathways it regulates, such as hypoxia, could be beneficial.

-

Timing of Intervention: The presence of ONECUT2-expressing cells in hormone-naïve prostate cancer suggests that early intervention could potentially prevent or delay the emergence of AR-indifferent, aggressive disease.

-

Drug Development: Further development of more potent and specific small molecule inhibitors beyond the initial lead compounds is a priority. Understanding the precise binding mechanism, as is being explored with this compound and its interaction with iron, will be imperative for rational drug design.

References

- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

The ONECUT2 Inhibitor CSRM617: A Technical Guide to its Interaction with Androgen Receptor Signaling in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor CSRM617 and its role in modulating the androgen receptor (AR) signaling pathway through its interaction with the transcription factor ONECUT2 (OC2). In advanced prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), the emergence of AR-independent signaling pathways is a critical mechanism of therapeutic resistance. This compound has been identified as a novel inhibitor of OC2, a master regulator that suppresses the AR transcriptional program. This document details the preclinical data, mechanism of action, and relevant experimental protocols for this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The this compound and ONECUT2 Axis in Prostate Cancer

Androgen receptor signaling is a cornerstone of prostate cancer development and progression.[1] Therapies targeting the AR are initially effective, but resistance often develops, leading to mCRPC. One mechanism of this resistance is the activation of alternative survival pathways that bypass the need for AR signaling. The transcription factor ONECUT2 (OC2) has been identified as a key driver of this AR-independent state.[2][3]

OC2 is a master regulator of AR networks in mCRPC and acts as a survival factor in these cancer models.[1] Its expression is correlated with a more aggressive, neuroendocrine phenotype of prostate cancer. This compound is a small molecule inhibitor that directly targets the OC2-HOX domain, offering a potential therapeutic strategy to counteract this resistance mechanism.[2] Preclinical studies have demonstrated that this compound can suppress the growth of human castration-resistant prostate cancer cell lines and inhibit metastasis in mouse models.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Conditions | Source |

| Binding Affinity (Kd) | 7.43 µM | - | Surface Plasmon Resonance (SPR) | |

| IC50 Range | 5 - 15 µM | Prostate Cancer Cell Lines | Cell Culture | |

| Effective Concentration (Cell Growth Inhibition) | 0.01 - 100 µM | PC-3, 22RV1, LNCaP, C4-2 | 48 hours | |

| Effective Concentration (Apoptosis Induction) | 10 - 20 µM | 22RV1 | 48 hours | |

| Effective Concentration (Apoptosis Induction) | 20 µM | 22RV1 | 72 hours (cleaved Caspase-3 and PARP) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Source |

| SCID Mice with 22Rv1 Xenografts | 50 mg/kg, daily, intraperitoneal injection | Significant reduction in tumor volume and weight. | |

| SCID Mice with Luciferase-tagged 22Rv1 Cells (Metastasis Model) | 50 mg/kg, daily | Significant reduction in the onset and growth of diffuse metastases. |

Signaling Pathways and Mechanism of Action

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event leads to a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation of the AR. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival.

ONECUT2-Mediated Suppression of AR Signaling and this compound Intervention

In castration-resistant prostate cancer, ONECUT2 acts as a transcriptional repressor of the AR signaling axis. OC2 directly binds to the promoter and intronic regions of the AR gene, leading to the downregulation of both AR mRNA and protein levels. Furthermore, OC2 represses the expression of FOXA1, a pioneer factor essential for AR's binding to chromatin. This dual mechanism of suppression effectively decouples the cancer cells from their dependence on AR signaling for survival and proliferation.

This compound intervenes in this pathway by directly binding to the HOX domain of OC2, inhibiting its transcriptional activity. This inhibition lifts the repressive effect of OC2 on the AR and FOXA1 genes, potentially re-sensitizing cancer cells to androgen-targeted therapies and inducing apoptosis.

References

- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of CSRM617 in Inducing Apoptosis

Introduction

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) axis that has been identified as a critical driver of lethal, castration-resistant prostate cancer (CRPC).[1][2][3] Research demonstrates that this compound effectively induces apoptosis in prostate cancer models by directly targeting OC2. This document provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental data supporting its role as an apoptosis inducer.

Mechanism of Action

This compound functions by directly binding to the HOX domain of the ONECUT2 transcription factor.[1][2] This interaction inhibits OC2's ability to bind to DNA, thereby preventing the transcription of its target genes. One such directly-regulated gene is PEG10, the expression of which can be used as a biomarker for OC2 activity.

In aggressive prostate cancer, OC2 acts as a survival factor and suppresses the androgen axis. By inhibiting OC2, this compound disrupts the transcriptional networks that allow cancer cells to evade AR-targeted therapies. This disruption ultimately leads to cell cycle arrest and the initiation of the apoptotic cascade, evidenced by the cleavage of key apoptotic markers, Caspase-3 and PARP (Poly (ADP-ribose) polymerase). Recent studies also indicate that a complex of this compound with iron (Fe) is necessary to inhibit the binding of OC2 to DNA.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines / Conditions | Source |

| Binding Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay for OC2-HOX domain | |

| IC50 | 5 - 15 µM | Metastatic Prostate Cancer Cell Lines | |

| Cell Growth Inhibition | 0.01 - 100 µM (48 hrs) | PC-3, 22RV1, LNCaP, C4-2 | |

| Apoptosis Induction | 10 - 20 µM (48 hrs) | 22Rv1 (Concentration-dependent) | |

| Apoptosis Induction | 20 µM (72 hrs) | 22Rv1 (Confirmed by cleaved Caspase-3 and PARP) |

Table 2: In Vivo Experimental Data

| Parameter | Dosage | Animal Model | Key Outcome | Source |

| Tumor Growth | 50 mg/kg (daily) | SCID mice with 22Rv1 xenografts | Significant reduction in tumor volume and weight | |

| Metastasis | 50 mg/kg (daily) | SCID mice with intracardiac injection of 22Rv1 cells | Significant reduction in the onset and growth of metastases | |

| Biomarker Modulation | 50 mg/kg (daily) | SCID mice with 22Rv1 xenografts | Significant downregulation of PEG10 protein in tumors | |

| Tolerability | 50 mg/kg (daily) | Mouse models | Well-tolerated, no significant effect on mouse weight |

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound. Inhibition of OC2 is the central event, which leads to the downstream activation of the caspase cascade.

Caption: this compound inhibits ONECUT2, leading to the activation of Caspase-3 and PARP cleavage, culminating in apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the apoptotic effects of this compound in prostate cancer cell lines.

Caption: Workflow for assessing this compound's in vitro efficacy on prostate cancer cells.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are based on the experiments described in the cited literature.

Protocol 4.1: Cell Viability Assay

-

Cell Plating: Seed prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification: Assess cell viability using a standard method such as MTT or SRB assay. Read the absorbance using a plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate the IC50 value using non-linear regression analysis.

Protocol 4.2: Western Blot for Apoptosis Markers

-

Cell Culture and Lysis: Culture 22Rv1 cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle control for 72 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4.3: In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously implant 22Rv1 cells into the flanks of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Allow tumors to grow to a mean volume of approximately 200 mm³.

-

Randomization and Treatment: Randomize mice into a vehicle control group (e.g., 2.5% DMSO in PBS) and a treatment group.

-

Dosing: Administer this compound intraperitoneally at a dose of 50 mg/kg daily.

-

Monitoring: Monitor tumor volume using caliper measurements and mouse body weight regularly for the duration of the study (e.g., 20 days).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight. Tumors can be used for further analysis, such as immunohistochemistry or Western blotting for biomarkers like PEG10.

References

The Downstream Cascade: A Technical Guide to ONECUT2 Inhibition by CSRM617

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal prostate cancer, particularly in castration-resistant prostate cancer (CRPC) and its aggressive neuroendocrine prostate cancer (NEPC) subtype. Its role in promoting tumor growth, metastasis, and resistance to androgen receptor (AR)-targeted therapies has made it a compelling therapeutic target. CSRM617 is a first-in-class small molecule inhibitor designed to directly target the ONECUT2-HOX domain, offering a novel therapeutic strategy to counteract these aggressive disease phenotypes. This technical guide provides an in-depth overview of the downstream effects of ONECUT2 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a selective small-molecule inhibitor that directly binds to the HOX domain of the ONECUT2 transcription factor. This interaction has been quantified with a dissociation constant (Kd) of 7.43 μM in Surface Plasmon Resonance (SPR) assays. By binding to this critical DNA-binding domain, this compound effectively abrogates the transcriptional activity of ONECUT2, leading to a cascade of downstream effects that culminate in anti-tumor activity.

Core Downstream Effects of ONECUT2 Inhibition

The inhibition of ONECUT2 by this compound triggers a multi-faceted anti-cancer response, primarily characterized by:

-

Induction of Apoptosis: this compound treatment leads to programmed cell death in prostate cancer cells. This is evidenced by the increased expression of key apoptotic markers, cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP)[1][2].

-

Suppression of the Androgen Receptor (AR) Axis: ONECUT2 is a master regulator that suppresses the AR transcriptional program[3]. Inhibition of ONECUT2 by this compound can, therefore, impact AR-dependent signaling pathways, a cornerstone of prostate cancer progression. ONECUT2 directly represses the expression of AR and its target genes[3].

-

Inhibition of Neuroendocrine Differentiation (NED): ONECUT2 is a key driver of the transition from adenocarcinoma to the more aggressive and treatment-resistant neuroendocrine prostate cancer (NEPC). By inhibiting ONECUT2, this compound can suppress the expression of neuroendocrine markers and hinder this lineage plasticity.

-

Modulation of Hypoxia Signaling: ONECUT2 plays a significant role in tumor hypoxia by activating SMAD3, which in turn modulates the chromatin-binding of Hypoxia-Inducible Factor 1α (HIF1α). This intricate signaling nexus contributes to the aggressive phenotype of NEPC.

Quantitative Data on the Effects of this compound

The anti-tumor efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Duration | Effect | Reference |

| PC-3, 22RV1, LNCaP, C4-2 | Cell Growth Inhibition | 0.01-100 μM | 48 hours | Concentration-dependent inhibition of cell growth | |

| 22Rv1 | Apoptosis Induction | 10-20 μM | 48 hours | Induction of apoptosis | |

| 22Rv1 | Apoptosis Induction | 20 μM | 72 hours | Increased levels of cleaved Caspase-3 and PARP |

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Mouse Model

| Animal Model | Treatment | Dosage | Duration | Effect | Reference |

| SCID mice with 22Rv1 xenografts | This compound (oral) | 50 mg/kg/day | 20 days | Significant inhibition of tumor growth and metastasis |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: ONECUT2 signaling cascade and the inhibitory effect of this compound.

Experimental Workflows

Caption: Key experimental workflows for studying this compound effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT-Based)

-

Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Western Blot

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: Use male immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject 1-2 x 10⁶ 22Rv1 prostate cancer cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

-

Metastasis Assessment (Optional): For metastasis studies, inject luciferase-tagged 22Rv1 cells intracardially and monitor metastatic progression using bioluminescence imaging.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

-

Cross-linking: Treat prostate cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for ONECUT2 or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify ONECUT2 binding sites.

RNA-Sequencing (RNA-Seq)

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable kit (e.g., RNeasy Kit).

-

RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument.

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment compared to the control.

-

Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways affected by ONECUT2 inhibition.

-

Conclusion

The inhibition of ONECUT2 by this compound represents a promising therapeutic avenue for aggressive and treatment-resistant prostate cancer. By directly targeting a key transcriptional driver of the disease, this compound initiates a cascade of downstream events, including the induction of apoptosis, suppression of the AR axis, and inhibition of neuroendocrine differentiation. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of ONECUT2 inhibition and advance the clinical development of novel agents like this compound.

References

The ONECUT2 Inhibitor CSRM617: A Novel Approach to Counteracting Neuroendocrine Differentiation in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of neuroendocrine prostate cancer (NEPC) represents a significant clinical challenge. This aggressive subtype of prostate cancer often arises as a mechanism of resistance to androgen deprivation therapy (ADT), transitioning from an androgen receptor (AR)-dependent adenocarcinoma to an AR-independent, neuronally-differentiated malignancy with a grim prognosis. A key driver of this transformation is the transcription factor ONECUT2 (OC2), a master regulator that orchestrates a shift in the cellular transcriptional landscape, promoting neuroendocrine features and suppressing the AR signaling axis. The small molecule inhibitor, CSRM617, has been identified as a promising therapeutic agent that directly targets ONECUT2, offering a novel strategy to combat this lethal form of prostate cancer. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, its impact on neuroendocrine differentiation, and the experimental methodologies used to elucidate its effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its efficacy in various experimental settings.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

| Cell Line | Type | This compound IC50 (µM) | Effect of this compound (20 µM, 72 hours) | Reference |

| 22Rv1 | Castration-Resistant Prostate Cancer (CRPC) | Not explicitly stated, but responsive | Induction of apoptosis (increased cleaved Caspase-3 and PARP)[1] | [1] |

| LNCaP | Androgen-Sensitive Prostate Cancer | Not explicitly stated, but responsive | Inhibition of cell growth[1] | [1] |

| PC-3 | Androgen-Independent Prostate Cancer | Not explicitly stated, but responsive | Inhibition of cell growth[1] | |

| C4-2 | Castration-Resistant Prostate Cancer (CRPC) | Not explicitly stated, but responsive | Inhibition of cell growth |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Effect on Metastasis | Reference |

| 22Rv1 Subcutaneous | This compound (50 mg/kg daily) | Significant reduction | Significant reduction | Not Applicable | |

| 22Rv1 Intracardiac (Metastasis Model) | This compound (50 mg/kg daily) | Not Applicable | Not Applicable | Significant reduction in onset and growth of diffuse metastases |

Table 3: Biomarker Modulation by this compound

| Biomarker | Experimental System | Effect of this compound | Time/Concentration | Reference |

| PEG10 mRNA | 22Rv1 cells | Decreased expression | Time-dependent (4-16 hours) | |

| PEG10 Protein | 22Rv1 tumor xenografts | Significant downregulation | 50 mg/kg daily treatment | |

| Cleaved Caspase-3 | 22Rv1 cells | Increased expression | 20 µM, 72 hours | |

| PARP | 22Rv1 cells | Increased expression | 20 µM, 72 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of this compound on the growth and survival of prostate cancer cell lines.

-

Cell Lines: 22Rv1, LNCaP, PC-3, C4-2.

-

Reagents:

-

This compound (dissolved in DMSO).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Antibodies: anti-cleaved Caspase-3, anti-PARP, anti-β-actin.

-

-

Protocol:

-

Cell Seeding: Plate prostate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 20 nM to 20 µM) or vehicle control (DMSO) for 48 or 72 hours.

-

Cell Viability Assessment (CellTiter-Glo®):

-

After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine the number of viable cells.

-

-

Apoptosis Assessment (Western Blot):

-

After treatment, lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved Caspase-3 and PARP, followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

-

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.

-

Animal Model: Male athymic nude mice or SCID mice (6-8 weeks old).

-

Cell Line: 22Rv1 cells (luciferase-tagged for metastasis studies).

-

Reagents:

-

This compound formulated for in vivo administration.

-

Matrigel.

-

Luciferin for bioluminescence imaging.

-

-

Protocol:

-

Subcutaneous Xenograft Model:

-

Subcutaneously implant 1 x 10^6 22Rv1 cells mixed with Matrigel into the flanks of nude mice.

-

When tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

-

Measure tumor volume and mouse weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PEG10).

-

-

Metastasis Model:

-

Intracardially inject luciferase-tagged 22Rv1 cells into SCID mice.

-

Begin treatment with this compound or vehicle two days post-injection.

-

Monitor the development and progression of metastases using bioluminescence imaging at regular intervals.

-

-

Gene Expression Analysis

-

Objective: To determine the effect of this compound on the expression of ONECUT2 target genes, such as PEG10.

-

Method: Quantitative Real-Time PCR (qRT-PCR).

-

Reagents:

-

TRIzol® reagent (Invitrogen).

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

SYBR® Green PCR Master Mix (Applied Biosystems).

-

Primers for PEG10 and a housekeeping gene (e.g., GAPDH).

-

-

Protocol:

-

RNA Extraction: Treat 22Rv1 cells with this compound for various time points (e.g., 4, 8, 16 hours). Extract total RNA using TRIzol® reagent.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR® Green chemistry with primers specific for PEG10 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of PEG10 normalized to the housekeeping gene using the ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound in prostate cancer.

Caption: Preclinical experimental workflow for this compound evaluation.

References

Investigating the Binding Affinity of CSRM617 to ONECUT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the small molecule inhibitor CSRM617 and the transcription factor ONECUT2 (One Cut Homeobox 2). ONECUT2 has been identified as a master regulator in aggressive forms of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), making it a critical therapeutic target.[1][2][3] this compound has emerged as a novel inhibitor of ONECUT2, demonstrating the potential to suppress tumor growth and metastasis.[1][4] This document summarizes the quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The interaction between this compound and ONECUT2 has been quantified using biophysical assays, providing key insights into the inhibitor's potency. The equilibrium dissociation constant (Kd) is a critical parameter for assessing the strength of this interaction.

| Compound | Target Protein | Binding Domain | Method | Dissociation Constant (Kd) | Reference |

| This compound | ONECUT2 (OC2) | HOX domain | Surface Plasmon Resonance (SPR) | 7.43 µM |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of the binding data. The primary technique used to determine the binding affinity of this compound to ONECUT2 is Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).

Objective: To quantify the binding affinity of the small molecule inhibitor this compound to the recombinant ONECUT2 protein.

Materials:

-

Protein: Recombinant ONECUT2 homeobox (OC2-HOX) domain (amino acids 330-485).

-

Small Molecule: this compound.

-

SPR Instrument: (e.g., Biacore, Reichert, etc. - Specific instrument not detailed in available literature).

-

Sensor Chip: (e.g., CM5, Ni-NTA, etc. - Specific chip type not detailed in available literature).

-

Immobilization Buffers: (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).

-

Running Buffer: (e.g., HBS-EP+ buffer - 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 1.5-2.5).

-

Activation Reagents (for amine coupling): 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

Methodology:

-

Protein Purification: The recombinant OC2-HOX domain is expressed, typically in a bacterial system (e.g., E. coli), and purified to homogeneity using standard chromatographic techniques.

-

Sensor Chip Preparation and Ligand Immobilization:

-

The specific method for immobilization (e.g., amine coupling, capture-based) of the ONECUT2 protein onto the sensor chip surface is a critical step. For amine coupling, the surface is first activated with a mixture of EDC and NHS.

-

The purified ONECUT2 protein is then injected over the activated surface at a concentration and pH that promotes covalent linkage.

-

Finally, any remaining active sites on the surface are deactivated using a blocking agent like ethanolamine.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.

-

This compound, the analyte, is prepared in a series of concentrations (e.g., 1.56 µM to 100 µM) in the running buffer.

-

Each concentration of this compound is injected over the immobilized ONECUT2 surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are processed, typically by subtracting the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The interaction between this compound and ONECUT2 has been described using a 2:2 Langmuir model simulation.

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rate constants (kd/ka).

-

Visualizations

Experimental Workflow: Surface Plasmon Resonance

Caption: Workflow for determining this compound and ONECUT2 binding affinity using SPR.

Signaling Pathway: ONECUT2 Inhibition by this compound

ONECUT2 plays a pivotal role in the progression of castration-resistant prostate cancer by regulating a network of genes involved in cell survival and androgen receptor (AR) signaling. It has been shown to suppress the AR transcriptional program, contributing to the development of AR-independent disease.

Caption: this compound inhibits ONECUT2, impacting downstream gene regulation and cell fate.

References

- 1. bio-rad.com [bio-rad.com]

- 2. bioradiations.com [bioradiations.com]

- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Early Discovery and Development of CSRM617: A Selective ONECUT2 Inhibitor for Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the early discovery and development of CSRM617, a first-in-class small molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound was identified through a combination of in silico modeling and chemical library screening as a promising therapeutic agent for advanced prostate cancer.[1] This document provides a comprehensive overview of the preclinical data, mechanism of action, and the experimental methodologies employed in the initial characterization of this compound. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic targeting of OC2 in oncology.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by the emergence of resistance to androgen receptor (AR)-directed therapies. A key driver of this resistance is the activation of alternative survival pathways, including those orchestrated by the transcription factor ONECUT2 (OC2).[2] OC2 has been identified as a master regulator of a lethal neuroendocrine phenotype in prostate cancer, acting to suppress the AR signaling axis and promote tumor progression.[3][4] this compound has emerged as a selective inhibitor of OC2, offering a novel therapeutic strategy to counteract these resistance mechanisms.[5]

Discovery of this compound

The identification of this compound was the result of a targeted drug discovery effort aimed at identifying small molecules capable of disrupting the function of OC2. The process involved a multi-step approach:

-

In Silico Screening: Computational modeling was utilized to screen large chemical libraries for compounds with the potential to bind to the OC2 protein. This approach prioritized candidates with favorable predicted binding affinities and drug-like properties.

-

Chemical Library Screening: Hit compounds from the in silico screen were then subjected to experimental validation through a series of biochemical and cell-based assays to assess their ability to inhibit OC2 activity.

-

Lead Optimization: this compound emerged as a lead candidate from this screening cascade. Further medicinal chemistry efforts focused on optimizing its potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound exerts its anti-cancer effects through the direct inhibition of OC2. Key aspects of its mechanism of action include:

-

Direct Binding to OC2: Surface Plasmon Resonance (SPR) assays have demonstrated that this compound directly binds to the HOX domain of the OC2 protein.

-

Inhibition of OC2 Transcriptional Activity: By binding to OC2, this compound prevents its interaction with DNA and subsequent regulation of target genes. A notable downstream effect is the downregulation of PEG10, a direct target of OC2 and a known regulator of neuroendocrine differentiation.

-

Induction of Apoptosis: In prostate cancer cell lines, treatment with this compound leads to the induction of programmed cell death (apoptosis), as evidenced by the increased expression of cleaved Caspase-3 and PARP.

-

Suppression of the AR-Suppressed Gene Program: OC2 is known to suppress the expression of a number of AR target genes. Inhibition of OC2 by this compound can lead to a partial restoration of this AR-driven program.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in prostate cancer cells.

Preclinical Data

The anti-tumor activity of this compound has been evaluated in a series of in vitro and in vivo preclinical models of prostate cancer.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of human prostate cancer cell lines.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Observed Effects | Reference(s) |

| 22Rv1 | Human prostate carcinoma, AR-positive, expresses AR splice variants | 5 - 15 | Inhibition of cell growth, induction of apoptosis | |

| LNCaP | Human prostate adenocarcinoma, androgen-sensitive, AR-positive | 5 - 15 | Inhibition of cell growth | |

| C4-2 | LNCaP-derived, castration-resistant, AR-positive | 5 - 15 | Inhibition of cell growth | |

| PC-3 | Human prostate adenocarcinoma, androgen-insensitive, AR-negative | 5 - 15 | Inhibition of cell growth |

Table 2: Apoptosis Induction by this compound in 22Rv1 Cells

| Treatment | Concentration (µM) | Duration (hours) | Key Markers | Reference(s) |

| This compound | 10 - 20 | 48 | Concentration-dependent cell death | |

| This compound | 20 | 72 | Increased cleaved Caspase-3 and PARP |

In Vivo Efficacy

The anti-tumor and anti-metastatic potential of this compound was assessed in a xenograft mouse model of castration-resistant prostate cancer.

Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| SCID mice with 22Rv1 xenografts | 50 mg/kg, oral gavage, daily for 20 days | Significant inhibition of tumor growth, reduction in tumor volume and weight, well-tolerated with no significant effect on mouse weight | |

| SCID mice with intracardially injected luciferase-tagged 22Rv1 cells | 50 mg/kg, daily | Significant reduction in the onset and growth of diffuse metastases, downregulation of PEG10 protein levels in tumors |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound. These protocols are based on descriptions in the cited literature and may require further optimization for specific laboratory conditions.

Surface Plasmon Resonance (SPR) Assay

-

Objective: To determine the binding affinity of this compound to the ONECUT2 protein.

-

General Protocol:

-

The ONECUT2-HOX domain protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The binding and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). The reported KD for this compound binding to the OC2-HOX domain is 7.43 µM.

-

Cell Viability and Apoptosis Assays

-

Objective: To assess the effect of this compound on the growth and survival of prostate cancer cells.

-

General Protocol for Cell Viability:

-

Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound (e.g., 0.01-100 µM) for a specified duration (e.g., 48 hours).

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

-

General Protocol for Apoptosis:

-

22Rv1 cells are treated with this compound (e.g., 10-20 µM) for 48-72 hours.

-

Apoptosis is evaluated by Western blotting for the detection of cleaved Caspase-3 and cleaved PARP.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Male severe combined immunodeficient (SCID) mice are used.

-

22Rv1 human prostate cancer cells are implanted subcutaneously or intracardially.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., 50 mg/kg) daily via oral gavage. The control group receives a vehicle control.

-

Tumor growth is monitored regularly by caliper measurements. For metastatic models, bioluminescence imaging is used.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for PEG10 expression).

-

Experimental Workflow for this compound Preclinical Evaluation

Caption: A generalized workflow for the discovery and preclinical development of this compound.

Future Directions

The early data on this compound are promising and provide a strong rationale for its continued development. Future efforts are expected to focus on:

-

IND-enabling studies: Comprehensive toxicology and safety pharmacology studies are necessary to support an Investigational New Drug (IND) application.

-

Clinical Trials: The initiation of Phase I clinical trials will be crucial to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with mCRPC.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be essential for patient selection and stratification in future clinical trials. OC2 expression levels could serve as a primary candidate biomarker.

-

Combination Therapies: Investigating the potential of this compound in combination with other anti-cancer agents, including AR-targeted therapies, may lead to synergistic effects and overcome drug resistance.

Conclusion

This compound is a novel, selective inhibitor of the transcription factor ONECUT2 that has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer. Its unique mechanism of action, which involves the suppression of a key driver of neuroendocrine differentiation and AR-independence, positions it as a promising therapeutic candidate for a patient population with a high unmet medical need. The data summarized in this technical guide provide a solid foundation for the further clinical development of this compound as a potential new treatment for advanced prostate cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Fe:CSRM617 Complex: A Novel Strategy for the Inhibition of the ONECUT2 Transcription Factor in Lethal Prostate Cancer

Abstract: The transcription factor ONECUT2 (One Cut Homeobox 2) has emerged as a master regulator driving the progression of lethal, castration-resistant prostate cancer (CRPC). It orchestrates a shift away from androgen receptor dependence towards a more aggressive, neuroendocrine phenotype, presenting a significant therapeutic challenge. A novel small molecule inhibitor, CSRM617, has been identified that effectively suppresses ONECUT2 activity, inducing apoptosis in cancer cells and inhibiting metastasis in preclinical models. Recent findings indicate that the inhibitory action of this compound is dependent on its formation of a complex with iron (Fe). This technical guide provides an in-depth overview of the function of the Fe:this compound complex in ONECUT2 inhibition, summarizing the quantitative data, detailing key experimental protocols, and visualizing the associated molecular pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: ONECUT2 as a High-Value Target in Castration-Resistant Prostate Cancer

Prostate cancer progression is often marked by the emergence of resistance to androgen deprivation therapies. A key mechanism in this process is the activation of alternative transcriptional programs that bypass the androgen receptor (AR) signaling axis.[1] The transcription factor ONECUT2 (also known as OC2) has been identified as a pivotal driver in this transition.[2] In metastatic CRPC (mCRPC), ONECUT2 expression is elevated and acts as a master regulator that actively suppresses the AR transcriptional program.[1] It achieves this by directly repressing the expression of both the AR and its critical licensing factor, FOXA1.[1][3]

Simultaneously, ONECUT2 activates a network of genes associated with neural and neuroendocrine differentiation, promoting a more aggressive and treatment-resistant cellular state. Given its central role as a survival factor in mCRPC models, the direct inhibition of ONECUT2 represents a promising therapeutic strategy for this lethal form of prostate cancer.

This compound: A Small Molecule Inhibitor of ONECUT2

Through a combination of in silico modeling and chemical library screening, this compound was identified as a potent small-molecule inhibitor of ONECUT2. It has been shown to phenocopy the effects of genetic silencing of ONECUT2, including the induction of apoptosis in prostate cancer cell lines and the significant reduction of tumor metastasis in xenograft mouse models.

The IUPAC name for this compound is (E)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide, and its chemical structure features a trihydroxyphenyl group. This catechol-like moiety is significant as it is known to chelate metal ions, providing a strong chemical basis for the formation of a complex with iron.

The Functional Role of the Fe:this compound Complex

The core mechanism of ONECUT2 inhibition by this compound appears to be more complex than simple protein binding. A recent conference abstract has provided critical insight, indicating that this compound must first form a complex with iron to exert its inhibitory function.

According to this preliminary report, the Fe:this compound complex is the active molecular entity responsible for preventing ONECUT2 from binding to its target DNA sequences. While the peer-reviewed details of this mechanism are forthcoming, this finding suggests that iron acts as a crucial cofactor, enabling this compound to adopt a conformation or electronic state necessary to disrupt the ONECUT2-DNA interface. This discovery opens new avenues for optimizing ONECUT2 inhibitors by considering their metal-chelating properties and the tumor microenvironment's iron availability.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for the activity of this compound.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Target/Cell Lines | Comments | Source |

| Binding Affinity (Kd) | 7.43 µM | ONECUT2-HOX Domain | Determined by Surface Plasmon Resonance (SPR). | |

| IC₅₀ | 5 - 15 µM | Metastatic Prostate Cancer Cell Lines | The half-maximal inhibitory concentration varies depending on the cell line. | |

| Apoptosis Induction | 10 - 20 µM | 22Rv1 Cells | Concentration-dependent induction of apoptosis, confirmed by cleavage of Caspase-3 and PARP. |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Study Details | Source |

| Dosage | 50 mg/kg | SCID/Beige Mice | Daily intraperitoneal (IP) injection. | |

| Model | 22Rv1 Xenograft | Intracardiac injection of luciferase-tagged cells | Model for established diffuse metastases. | |

| Primary Outcome | Significant Reduction | Metastatic Burden | Monitored by bioluminescence imaging. The inhibitor was well-tolerated with no significant effect on mouse body weight. | |

| Biomarker Modulation | Significant Downregulation | PEG10 Expression | PEG10 is a direct downstream target of ONECUT2; its reduction in tumors confirms target engagement in vivo. |

Key Experimental Methodologies

This section provides detailed protocols for key experiments used to characterize the function and efficacy of ONECUT2 inhibitors like this compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for ONECUT2 Target Identification

This protocol is a representative method for identifying the genome-wide binding sites of a transcription factor like ONECUT2.

-

Cross-linking: Treat prostate cancer cells (e.g., 22Rv1) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to produce DNA fragments in the range of 200-500 base pairs.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to ONECUT2. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively with low-salt, high-salt, and LiCl buffers to remove non-specific binding. Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse Cross-linking: Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

-

DNA Purification: Treat the solution with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This includes end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment (peaks) compared to an input control sample. Annotate peaks to identify ONECUT2 binding sites relative to genes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes a general procedure for measuring the binding affinity and kinetics between a small molecule inhibitor (analyte) and a target protein (ligand).

-

Ligand Immobilization: Covalently immobilize the purified ONECUT2 protein (ligand) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), inject the ONECUT2 protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 5.0), and then deactivate any remaining active esters with ethanolamine.

-

Analyte Preparation: Prepare a series of precise dilutions of this compound (analyte) in the running buffer (e.g., HBS-EP+). Include a blank buffer-only sample for double referencing.

-

Binding Measurement (Association): Inject the prepared concentrations of this compound sequentially over the sensor surface at a constant flow rate. The binding of this compound to the immobilized ONECUT2 causes a change in the refractive index at the surface, which is measured in real-time and recorded in a sensorgram.

-

Dissociation: Following the association phase, switch the flow back to the running buffer alone. Monitor the decrease in signal as this compound dissociates from ONECUT2.

-

Regeneration: If the interaction is of high affinity, a regeneration step may be required. Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to strip the remaining bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vivo Xenograft Model for Efficacy Testing

This protocol is based on the study that demonstrated the in vivo efficacy of this compound against prostate cancer metastasis.

-

Cell Line Preparation: Culture luciferase-tagged 22Rv1 human prostate cancer cells under standard conditions.

-

Animal Model: Use 6-8 week-old male immunodeficient mice (e.g., SCID/Beige).

-